molecular formula C28H42Cl2N2O10 B606428 Butobendine hydrochloride CAS No. 55769-64-7

Butobendine hydrochloride

Cat. No.: B606428
CAS No.: 55769-64-7
M. Wt: 637.548
InChI Key: TUSPHFWPNVWIHC-FJSYBICCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butobendine hydrochloride involves the esterification of 3,4,5-trimethoxybenzoic acid with ethylenediamine derivatives. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Butobendine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butobendine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Butobendine hydrochloride involves its interaction with specific molecular targets in the body. It exerts its effects by modulating ion channels and receptors involved in cardiac function. The compound binds to these targets, altering their activity and leading to the stabilization of cardiac rhythm . The exact molecular pathways involved in its antiarrhythmic effects are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butobendine hydrochloride is unique due to its specific chemical structure and its ability to modulate multiple ion channels simultaneously. This multi-target approach may offer advantages over other antiarrhythmic agents that typically target a single pathway .

Properties

CAS No.

55769-64-7

Molecular Formula

C28H42Cl2N2O10

Molecular Weight

637.548

IUPAC Name

methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]azaniumyl]ethyl]-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]azanium;dichloride

InChI

InChI=1S/C32H48N2O10.2ClH/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8;;/h15-18,23-24H,11-14,19-20H2,1-10H3;2*1H/t23-,24-;;/m0../s1

InChI Key

TUSPHFWPNVWIHC-FJSYBICCSA-N

SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)[NH+](C)CC[NH+](C)C(CC)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC.[Cl-].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Butobendine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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